2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide
Description
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-14(12(8)13(15)18)16-11(17)6-5-10-4-3-7-19-10/h3-7H,1-2H3,(H2,15,18)(H,16,17)/b6-5+ |
InChI Key |
BWMNAZMXXCCUIV-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Methyl Group Introduction
Methylation at positions 4 and 5 is achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, lithiation of 3-bromothiophene followed by quenching with methyl iodide can install methyl groups regioselectively. However, source implies pre-functionalized starting materials, suggesting commercial availability or prior synthesis of 4,5-dimethylthiophene derivatives.
Amide Bond Formation with (2E)-3-(Furan-2-yl)prop-2-enoyl Chloride
The critical step involves coupling the thiophene amine with (2E)-3-(furan-2-yl)prop-2-enoyl chloride. Source specifies that this reaction occurs in an alkaline environment (triethylamine), which neutralizes HCl generated during the acylation, driving the reaction to completion. The E-configuration of the acryloyl group is preserved under these conditions, as confirmed by NMR analysis.
Table 1: Reaction Conditions for Amide Coupling
Ester-to-Carboxamide Conversion
The final step converts the ethyl ester at position 3 to a carboxamide. Source describes analogous transformations using ammonia or amines in the presence of catalysts. For instance, hydrolysis of the ester to a carboxylic acid (via NaOH or LiOH) followed by amidation with ammonium chloride yields the carboxamide. Alternatively, direct aminolysis with ammonia under high pressure or using trimethylaluminum as a catalyst can achieve this conversion.
Table 2: Carboxamide Formation Methods
| Method | Conditions | Source |
|---|---|---|
| Hydrolysis & Amidation | 1. NaOH (aq.), ethanol, reflux; 2. NH4Cl, DCC | |
| Direct Aminolysis | NH3 (g), MeOH, 100°C, sealed tube | |
| Catalytic Aminolysis | Trimethylaluminum, toluene, 80°C |
Mechanistic and Kinetic Considerations
The stereoelectronic effects of the furan and thiophene rings influence reaction efficiency. Source highlights that the electron-rich furan ring stabilizes the acryloyl chloride via resonance, enhancing its electrophilicity during amide coupling. Conversely, steric hindrance from the 4,5-dimethyl groups on the thiophene may slow the acylation step, necessitating prolonged reaction times.
Density functional theory (DFT) studies (source) on similar systems reveal that the E-configuration of the acryloyl group minimizes steric clashes between the furan ring and thiophene methyl groups, favoring the observed product. Kinetic studies from source further show that the amidation step follows second-order kinetics, with rate constants dependent on solvent polarity and base strength.
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization employs:
-
NMR Spectroscopy : Confirmations of the E-alkene (δ 6.5–7.0 ppm, J = 15–16 Hz) and carboxamide (δ 7.8–8.2 ppm).
-
Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 318.1 for C15H16N2O4S).
-
X-ray Crystallography : Used in related compounds to verify molecular geometry.
Challenges and Optimization Strategies
Key challenges include:
-
Low Solubility : The hydrophobic thiophene and furan rings reduce solubility in polar solvents, complicating purification. Source suggests using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents.
-
Byproduct Formation : Over-acylation or ester hydrolysis byproducts may arise. Source recommends stoichiometric control of acyl chloride and low-temperature reactions.
-
Stereochemical Control : Ensuring the E-configuration requires inert atmospheres and anhydrous conditions to prevent isomerization .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Structure
The compound features a thiophene ring linked to an amide group and a furan moiety, contributing to its reactivity and biological interactions.
Medicinal Chemistry
The compound has shown potential in various therapeutic areas due to its biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
- Antimicrobial Properties : Preliminary investigations have suggested that this compound exhibits significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Enzyme Inhibition Studies
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the thiophene ring.
- Introduction of the furan moiety.
- Amide bond formation.
These steps require careful optimization to achieve high purity and yield of the desired compound.
Anticancer Studies
Several case studies have focused on the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival .
Antimicrobial Activity Assessment
Research has shown that derivatives of this compound possess substantial antimicrobial properties. For example, compounds with similar structures exhibited effective inhibition against Staphylococcus aureus, highlighting their potential as therapeutic agents in treating bacterial infections .
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Variations in the Thiophene Core
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k): These compounds share the 4,5-dimethylthiophene-3-carboxylate scaffold but differ in the acrylamido substituent (cyano and phenyl groups vs. the furan-propenoyl group in the target compound). The ester group at position 3 also distinguishes them from the carboxamide functionality in the target molecule. These derivatives exhibit notable antioxidant (IC₅₀: 18–32 µM in DPPH assay) and anti-inflammatory (65–78% inhibition in carrageenan-induced paw edema) activities, suggesting that electron-withdrawing groups (e.g., cyano) enhance bioactivity .
N-substituted tetrahydrobenzothiophene-3-carboxamides (I, II):
Compounds I and II feature a tetrahydrobenzothiophene core with 4-methylphenyl or 4-methoxyphenyl substituents. Their antibacterial and antifungal activities (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) highlight the importance of aromatic substituents on the carboxamide nitrogen for antimicrobial potency .
Furan-Containing Analogues
- Methyl [3-(alkyl/phenylcarbamoyl)furan-2-yl]acetates (95a–95e):
These compounds incorporate a furan-carboxamide moiety but lack the thiophene core. Their synthesis via hydrazone formation underscores the versatility of furan derivatives in medicinal chemistry, though their biological activities remain unexplored in the provided evidence .
Physicochemical Properties
Biological Activity
The compound 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide is a complex organic molecule notable for its unique structural features, including a thiophene ring and a furan moiety. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.5 g/mol. The presence of an amide functional group and double bonds in its structure enhances its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene and furan can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription:
- In vitro studies demonstrated that compounds related to this structure exerted anticancer effects against various cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .
- These compounds also induced apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest at the G1 phase .
The mechanism through which This compound exerts its biological effects may involve:
- Topoisomerase Inhibition : The compound likely interacts with topoisomerase II, preventing DNA relaxation and leading to cell death.
- Reactive Oxygen Species Generation : Increased ROS levels can trigger oxidative stress in cancer cells, further promoting apoptosis.
- Binding Affinity : Interaction studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity due to its functional groups.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structurally similar compounds perform biologically:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5-Dimethylthiophene | Thiophene ring without furan | Antimicrobial |
| 3-Furylacrylic Acid | Furan moiety with carboxylic acid | Antioxidant |
| 4-Amino-N-(furan-2-yl)thiophene | Amino group with thiophene | Anticancer |
The unique combination of a furan ring with a thiophene backbone in this compound enhances its potential interactions within biological systems compared to its analogs.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the furan moiety through selective reactions.
- Amide bond formation via coupling reactions.
These synthetic routes require careful optimization to achieve high purity and yield.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this structure:
- Study on Topoisomerase Inhibitors : A study evaluated multiple derivatives for their ability to inhibit topoisomerase II. Three compounds showed potent inhibitory activity without intercalation with DNA, indicating a selective mechanism that minimizes toxicity to normal cells .
- Antioxidant Studies : Research has shown that certain derivatives significantly reduce oxidative stress markers in various cell lines, suggesting potential applications in treating oxidative stress-related diseases .
Q & A
Q. Basic Characterization Workflow
- IR Spectroscopy : Confirm key functional groups (e.g., amide C=O at ~1660 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
- ¹H NMR : Identify substituent environments (e.g., thiophene methyl groups at δ 2.29–2.30 ppm, E-configuration olefinic proton at δ 8.25 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+Na]⁺ peak at m/z 453 for analogous compounds) .
What in vitro assays are suitable for evaluating the compound’s antioxidant and anti-inflammatory potential?
Q. Basic Bioactivity Screening
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm .
- FRAP Assay : Quantify Fe³⁺ to Fe²⁺ reduction .
- Anti-Inflammatory Screening :
- Lipoxygenase (LOX) Inhibition : Monitor absorbance changes at 234 nm .
- Protein Denaturation Assays : Use bovine serum albumin to simulate anti-inflammatory effects .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Q. Advanced SAR Strategy
Analog Synthesis : Modify substituents (e.g., furan ring, methyl groups) and assess bioactivity changes.
Key Parameters :
- Electron-Withdrawing Groups : Enhance electrophilicity of the α,β-unsaturated carbonyl, improving radical scavenging .
- Hydrophobic Substituents : Increase membrane permeability for in vivo efficacy .
Computational Modeling : Use DFT calculations to correlate electronic properties with activity .
What role do computational methods play in optimizing synthetic routes and predicting reactivity?
Q. Advanced Computational Approaches
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to identify low-energy pathways for Knoevenagel condensation .
- Machine Learning : Train models on experimental data (e.g., solvent effects, catalyst performance) to predict optimal conditions .
- Docking Studies : Simulate interactions with biological targets (e.g., LOX enzyme) to prioritize analogs .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced Data Analysis
- Source Identification : Check assay protocols (e.g., DPPH concentrations, cell lines used) for variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .
- Mechanistic Validation : Conduct follow-up studies (e.g., Western blotting for inflammatory markers) to confirm activity .
What strategies improve synthetic yield and purity for scaled-up production?
Q. Advanced Process Optimization
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for faster condensation .
- Purification Techniques : Use column chromatography for intermediates; recrystallize final products in ethanol/water mixtures .
- Scale-Up Considerations : Implement flow chemistry to enhance reproducibility and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
